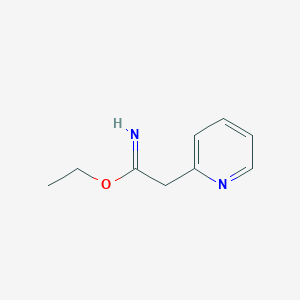

2-Pyridin-2-YL-acetimidic acid ethyl ester

Description

Context within Heterocyclic Chemistry and Nitrogen-Containing Scaffolds

Heterocyclic compounds, particularly those containing nitrogen, form the structural backbone of a vast array of biologically and industrially significant molecules. The pyridine (B92270) ring, a core component of ethyl 2-(pyridin-2-yl)acetimidate, is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals and natural products. nih.gov The continuous demand for novel and more efficient methods to prepare and functionalize these nitrogen-containing heterocycles drives a significant portion of modern organic research. These scaffolds are not only crucial for developing new therapeutic agents but also serve as essential ligands in catalysis and as building blocks for functional materials. The development of versatile intermediates that facilitate the construction of complex aza-heterocycles is therefore a paramount objective in the field. nih.gov

Role as a Versatile Synthetic Intermediate and Building Block

Ethyl 2-(pyridin-2-yl)acetimidate emerges as a highly valuable synthetic intermediate, largely due to its dual-functionality and the accessibility of its precursor, ethyl 2-(pyridin-2-yl)acetate. This precursor is a well-documented and commercially available compound, making the synthesis of the target imidate feasible. mdpi.commatrix-fine-chemicals.comnih.govsigmaaldrich.com

The true synthetic potential of ethyl 2-(pyridin-2-yl)acetimidate lies in the reactivity of the imidate group itself. Unlike more stable amides, imidates possess both electrophilic and nucleophilic centers, rendering them highly versatile synthons. rsc.org This unique electronic character allows them to participate in a wide range of chemical transformations. They are pivotal starting materials for creating other functional groups and for constructing more complex molecular architectures, particularly other nitrogen-containing heterocycles such as oxazolines, quinazolines, imidazoles, and triazoles. rsc.org The presence of the pyridine ring adds another layer of functionality, allowing for modifications at various positions on the aromatic system, further expanding its utility as a building block.

Evolution of Research Areas and Paradigms in Imidate Chemistry

The study and application of imidates in organic synthesis have undergone a significant evolution. The classical method for imidate synthesis is the Pinner reaction, first reported by Adolf Pinner in 1877. wikipedia.orgrroij.com This acid-catalyzed reaction of a nitrile with an alcohol provides an imino ester salt, known as a Pinner salt, which can then be converted to the free imidate or other derivatives. wikipedia.orgorganic-chemistry.org For decades, this remained the primary route for accessing these compounds.

In recent years, the paradigms in imidate chemistry have shifted dramatically, with the development of new, milder, and more efficient synthetic methods. rsc.org Research has introduced Lewis acid-promoted Pinner reactions, which offer an alternative to the traditional strong acid conditions. d-nb.info Furthermore, the field has embraced transition metal catalysis, enabling novel transformations and the synthesis of complex imidates that were previously inaccessible. rroij.com Modern research now views imidates not just as simple functional groups but as powerful intermediates for sophisticated chemical architecture. researchgate.net Their ability to act as soft nucleophiles that coordinate with transition metals or to generate nitrogen radicals under specific conditions has opened new avenues for C–N bond formation and the construction of diverse heterocyclic systems. rsc.org This evolution from a classical named reaction to a key component in modern catalytic and radical-based methodologies highlights the enduring and expanding importance of imidate chemistry. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-pyridin-2-ylethanimidate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-12-9(10)7-8-5-3-4-6-11-8/h3-6,10H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSVTDYQJWCEHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)CC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598062 | |

| Record name | Ethyl 2-(pyridin-2-yl)ethanimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

727642-67-3 | |

| Record name | Ethyl 2-(pyridin-2-yl)ethanimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Pyridin 2 Yl Acetimidic Acid Ethyl Ester and Its Analogs

Direct Synthetic Pathways and Optimization Studies

Direct methods focus on the conversion of a nitrile precursor, such as 2-(pyridin-2-yl)acetonitrile, into the target imidate in a single transformation. These pathways are often favored for their efficiency and atom economy.

The most prominent one-pot strategy for the synthesis of imidates is the Pinner reaction, first described in the late 19th century. wikipedia.orgnumberanalytics.com This acid-catalyzed reaction involves treating a nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride gas. wikipedia.orgrroij.comnrochemistry.com For the synthesis of 2-(Pyridin-2-yl)acetimidic acid ethyl ester, this would involve the reaction of 2-(pyridin-2-yl)acetonitrile with ethanol (B145695). The reaction proceeds through the formation of a nitrilium ion, which is then attacked by the alcohol. numberanalytics.comrroij.comnih.gov The resulting product is an imino ester salt, also known as a Pinner salt, which can be neutralized to yield the final imidate. wikipedia.orgnrochemistry.comorganic-chemistry.org To prevent decomposition of the thermodynamically unstable imidate salt, the reaction is often carried out at low temperatures under anhydrous conditions. wikipedia.orgnrochemistry.com

Alternatively, base-catalyzed methods provide a complementary approach. wikipedia.orgacs.org The reaction of nitriles with alcohols in the presence of a base, such as sodium methoxide, can effectively produce imidates. lookchem.com This method is particularly useful for electronegatively substituted aliphatic and aromatic nitriles. lookchem.comsemanticscholar.org The choice between acid and base catalysis often depends on the electronic nature of the nitrile; electron-poor nitriles may react more readily under basic conditions. wikipedia.org

| Strategy | Typical Reagents | Key Features | Reference |

|---|---|---|---|

| Acid-Catalyzed Pinner Reaction | 2-(Pyridin-2-yl)acetonitrile, Ethanol, Anhydrous HCl | Forms a stable Pinner salt intermediate; requires anhydrous conditions. | wikipedia.orgnrochemistry.com |

| Base-Catalyzed Imidate Synthesis | 2-(Pyridin-2-yl)acetonitrile, Ethanol, Sodium Ethoxide | Complements acid catalysis; useful for electron-poor nitriles. | acs.orglookchem.com |

Research into optimizing direct imidate synthesis has led to the development of novel catalytic systems that offer milder reaction conditions and improved selectivity.

Lewis Acid Catalysis: Instead of strong protic acids like HCl, Lewis acids have been employed to promote the Pinner reaction. nih.gov Lewis acids such as hafnium triflate [Hf(OTf)4] and trimethylsilyl (B98337) triflate can effectively catalyze the reaction of nitriles and alcohols to form esters, proceeding through an imidate intermediate. rroij.comnih.gov This approach represents a milder and more chemoselective alternative to the traditional Pinner reaction. nih.gov

Transition Metal Catalysis: Transition metal complexes have also been explored as catalysts. For instance, a dihydridotetrakis(triphenylphosphano)ruthenium complex, [RuH2(PPh3)4], has been successfully used in Pinner reactions involving aliphatic nitriles and alcohols. rroij.com

Ligand Effects: In related catalytic systems, the structure of ligands has been shown to be critical. For example, in the asymmetric synthesis of β-lactones using aluminum salen complexes bearing pyridinium (B92312) functionalities, the substituents on the pyridine (B92270) ring significantly influence both enantioselectivity and diastereoselectivity. nih.gov This highlights the principle that in the synthesis of pyridyl-containing compounds, the design of ligands in metal-based catalysts can be crucial for controlling the reaction outcome.

Multi-Step Assembling Approaches

Multi-step strategies involve the initial synthesis of a key precursor molecule, which is then converted to the final target compound. These approaches offer greater flexibility for creating a diverse range of analogs.

A common strategy involves the synthesis and derivatization of stable precursors like ethyl 2-pyridylacetate (B8455688). orgsyn.orgchemicalbook.com This ester is an important intermediate in pharmaceutical and organic synthesis. chemicalbook.com

One established method for synthesizing ethyl 2-pyridylacetate starts with α-picoline, which is first lithiated and then carboxylated using dry ice. The resulting lithium salt is subsequently esterified with ethanol in the presence of hydrogen chloride. orgsyn.org Another route involves the transformation of ethyl 2-pyridylacetate into 2-(pyridin-2-yl)acetohydrazide, which can then be used to synthesize a variety of derivatives containing thiosemicarbazide, triazole, or oxadiazole moieties. mdpi.com

For creating substituted analogs, a palladium-catalyzed cyanation reaction can be employed. For example, ethyl 2-(3-bromopyridin-2-yl)acetate can be reacted with zinc cyanide in the presence of a Pd(dppf)Cl2 catalyst to yield ethyl 2-(3-cyanopyridin-2-yl)acetate. chemicalbook.com This cyano-substituted precursor could then undergo a Pinner reaction to form the corresponding imidate analog.

| Precursor Strategy | Starting Material | Key Transformation | Resulting Precursor | Reference |

|---|---|---|---|---|

| Carboxylation/Esterification | α-Picoline | Lithiation, reaction with CO2, then esterification | Ethyl 2-pyridylacetate | orgsyn.org |

| Palladium-Catalyzed Cyanation | Ethyl 2-(3-bromopyridin-2-yl)acetate | Reaction with Zn(CN)2 and a Pd catalyst | Ethyl 2-(3-cyanopyridin-2-yl)acetate | chemicalbook.com |

| Hydrazide Formation | Ethyl 2-pyridylacetate | Reaction with hydrazine (B178648) hydrate (B1144303) | 2-(Pyridin-2-yl)acetohydrazide | mdpi.com |

More advanced syntheses utilize sequential or tandem reactions to construct complex molecular architectures efficiently. These cascades often involve multi-component reactions (MCRs) that form the core heterocyclic structure in a single step.

For example, a one-pot, three-component reaction of a 1,3-dicarbonyl compound, an alkynone, and ammonium (B1175870) acetate (B1210297) can produce polysubstituted pyridines with complete regioselectivity under mild conditions. organic-chemistry.org This methodology could be adapted to build a pyridine ring with the necessary side-chain functionality for later conversion into the acetimidic acid ethyl ester. Similarly, the Groebke–Blackburn–Bienaymé reaction (GBBR), an isocyanide-based MCR, is a powerful tool for synthesizing imidazo[1,2-a]pyridines. mdpi.com This can be coupled with other transformations, like a copper-catalyzed azide-alkyne cycloaddition (CuAAC), in a one-pot sequence to generate highly complex molecules. mdpi.com

Another sophisticated approach involves a dearomatization strategy. The synthesis of matrine-type alkaloids has been achieved through a pyridine dearomatization approach, where pyridine acts as a stable synthon that is later reduced and functionalized. youtube.com Such sequential strategies, while not directly targeting 2-(Pyridin-2-yl)acetimidic acid ethyl ester, exemplify the powerful modern methods available for constructing complex molecules based on a pyridine framework.

Sustainable and Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of pyridines and related heterocycles is an area of growing importance. These principles aim to reduce waste, avoid hazardous substances, and improve energy efficiency.

One approach is the use of environmentally benign solvents. The one-pot synthesis of 2,4,6-triaryl pyridines has been successfully carried out using polyethylene (B3416737) glycol (PEG-400) as a green reaction medium. Another key principle is atom economy, which is exemplified by a novel solvent- and halide-free synthesis of pyridine-2-yl substituted ureas. This method utilizes a direct C-H functionalization of readily available pyridine N-oxides, maximizing the incorporation of atoms from the reactants into the final product. rsc.org

The development of milder catalytic systems also aligns with green chemistry goals. As mentioned, the use of Lewis acids to promote the Pinner reaction avoids the use of highly corrosive gaseous hydrogen chloride. nih.gov Furthermore, modified Bohlmann-Rahtz procedures can generate polysubstituted pyridines in good yields without the need for an additional acid catalyst, sometimes using microwave irradiation to accelerate the reaction and improve efficiency. core.ac.uk These examples demonstrate a clear trend towards developing more sustainable and environmentally friendly synthetic routes applicable to the production of 2-(Pyridin-2-yl)acetimidic acid ethyl ester and its analogs.

Solvent-Free and Environmentally Benign Methodologies

The development of synthetic methods that minimize or eliminate the use of hazardous solvents is a key goal in green chemistry. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard, often leading to shorter reaction times, higher yields, and cleaner reaction profiles.

While specific solvent-free methods for the direct synthesis of 2-Pyridin-2-YL-acetimidic acid ethyl ester are not extensively documented in the literature, related methodologies for precursor and analog synthesis highlight the potential of these techniques. For instance, microwave irradiation has been effectively used in the synthesis of various heterocyclic compounds, including those with a pyridine core. researchgate.netmdpi.comnih.govmdpi.com

One notable example is the microwave-assisted synthesis of novel ethyl 2-(3,4-dihydro-6-methyl-2-oxo-4-phenyl-5-propionylpyrimidin-1(2H)-yl) acetohydrazide derivatives. omicsonline.org This method demonstrates the acceleration of reaction rates and improved yields under microwave conditions. omicsonline.org Another relevant study reports the one-pot, three-component cyclocondensation reaction using zinc metal and lead as a catalyst under microwave irradiation to produce dihydropyrimidine (B8664642) derivatives. omicsonline.org

The synthesis of 2-[phenyl(pyridin-2-ylamino)methyl]phenols has been achieved under solvent-free conditions by reacting 2-aminopyridine (B139424) and benzaldehydes with phenols at 80°C without any acid catalysts. This approach is operationally simple and avoids the use of solvents and expensive starting materials.

A summary of representative solvent-free or environmentally benign reactions for related pyridine derivatives is presented in the table below.

| Entry | Reactants | Conditions | Product | Yield (%) | Reference |

| 1 | Urea, Benzaldehyde, Ethylacetoacetate | Microwave, 3 min, 200 W, 4 drops conc. HCl | Ethyl 1,2,3,4-tetrahydro-6-methyl-2-oxo-4-phenylpyrimidine-5-carboxylate | High | omicsonline.org |

| 2 | 2-Aminopyridine, Benzaldehydes, Phenols | 80°C, solvent-free | 2-[Phenyl(pyridin-2-ylamino)methyl]phenol derivatives | 40-97 | |

| 3 | Aromatic aldehydes, 1-Acetylnaphthalene, Dicyanomethane | Microwave, Ammonium acetate, Ethanol | 4-Aryl-2-amino-6-(naphthalene-1-yl)-3-cyanopyridine derivatives | High | researchgate.net |

| 4 | 2-Aminopyrimidines, α-Bromoacetophenones | Microwave, 180°C, 20 min | 2-Arylimidazo[1,2-a]pyrimidin-5(8H)-ones | 84 | nih.gov |

| 5 | Benzaldehyde, 2-Aminopyridine, Ethyl 2-isocyanoacetate | Microwave, one-pot | Pyridylimidazo[1,5-a]pyridine derivatives | >80 | mdpi.com |

Flow Chemistry and Continuous Processing Applications

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.gov The application of flow chemistry to the synthesis of pyridine-containing heterocycles is a growing area of research.

Microwave-assisted continuous flow synthesis has been successfully employed for the Bohlmann-Rahtz pyridine synthesis and the Hantzsch dihydropyridine (B1217469) synthesis. researchgate.net These processes allow for the continuous production of trisubstituted pyridines and dihydropyridines in good yields. researchgate.net The use of a microwave flow reactor can significantly improve reaction kinetics and processing rates compared to batch methods. researchgate.net

Furthermore, the optimization of reaction conditions in continuous flow systems can be accelerated using machine learning algorithms. For example, a multi-objective Bayesian optimization platform has been used to optimize the synthesis of butylpyridinium bromide under continuous flow conditions, simultaneously maximizing yield and production rate. nih.gov

While direct application to this compound is yet to be reported, the successful use of flow chemistry for the synthesis of related structures suggests its feasibility. The table below summarizes key findings in the application of flow chemistry to the synthesis of pyridine derivatives.

| Entry | Reaction Type | Flow System | Key Advantages | Reference |

| 1 | Bohlmann-Rahtz Pyridine Synthesis | Microwave flow reactor | Continuous processing, improved kinetics | researchgate.net |

| 2 | Hantzsch Dihydropyridine Synthesis | Conductive heating flow platform | High-yielding, readily transferable to flow | researchgate.net |

| 3 | Quaternization of Pyridine | Continuous flow with Bayesian optimization | Simultaneous optimization of yield and production rate | nih.gov |

| 4 | Fluorination Reactions | Continuous-flow microreactors | Tandem quenching and scavenging, high purity | durham.ac.uk |

| 5 | Synthesis of Purine Nucleoside Esters | Continuous flow microreactor with biocatalyst | Green solvent, mild conditions, reusable catalyst | rsc.org |

Stereoselective Synthesis of Chiral Derivatives

The development of stereoselective methods for the synthesis of chiral molecules is of paramount importance in drug discovery and development. While specific methods for the stereoselective synthesis of chiral this compound derivatives are not well-documented, research on related chiral heterocyclic compounds provides valuable insights.

Asymmetric synthesis of chiral aziridine-2-carboxylates has been achieved through the kinetic resolution of racemic 2H-azirines using a copper hydride catalyst. chemrxiv.org This method provides access to enantioenriched N-H aziridine-2-carboxylates, which are stable and versatile chiral building blocks. chemrxiv.org Another approach involves the asymmetric aziridination of imines using chiral sulfonium (B1226848) ylides, which can produce optically active acetylenylaziridines with high stereoselectivity. dicp.ac.cn

In the realm of pyrrolidine (B122466) synthesis, stereoselective methods often utilize chiral precursors like proline or employ asymmetric catalytic reactions. nih.gov For instance, chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives have been synthesized and used as chiral ligands in the asymmetric addition of diethylzinc (B1219324) to arylaldehydes, affording secondary alcohols with high enantiomeric excess.

The table below presents examples of stereoselective synthesis for related chiral heterocyclic compounds.

| Entry | Target Compound Class | Method | Key Feature | Enantiomeric Excess (ee) | Reference |

| 1 | Aziridine-2-carboxylates | Copper hydride kinetic resolution of 2H-azirines | Access to N-H aziridine-2-carboxylates | Not specified | chemrxiv.org |

| 2 | Acetylenyl-N-sulfonylaziridines | Asymmetric aziridination with chiral sulfonium ylides | Reagent-controlled, high stereoselectivity | up to 99.1% (after recryst.) | dicp.ac.cn |

| 3 | Pyrrolidine derivatives | Use of chiral C2-symmetric 2,5-disubstituted pyrrolidine ligands | Catalytic asymmetric induction | High | |

| 4 | Chiral IBR2 analogues | Addition of N-Boc-3-bromoindole to a sulfinamide | Diastereoselective synthesis | Separable diastereomers | nih.gov |

| 5 | Chiral Azetidine derivatives | Asymmetric addition of diethylzinc to aldehydes with chiral ligands | Catalytic asymmetric induction with high ee | up to 98.4% | researchgate.net |

Exploration of Chemical Reactivity and Transformation Mechanisms

Nucleophilic and Electrophilic Reactivity of the Imidate Moiety

The imidate functional group, characterized by a nitrogen atom double-bonded to a carbon which is also singly bonded to an oxygen, is a versatile synthon in organic chemistry. Its reactivity is governed by the electrophilic nature of the imidate carbon and the nucleophilic character of the nitrogen atom.

Addition Reactions to the Imidate Carbon

The carbon atom of the C=N double bond in the imidate moiety is electrophilic and susceptible to attack by various nucleophiles. This reactivity is foundational to many transformations involving this functional group.

Nucleophilic Addition: Organometallic reagents, such as organolithium compounds, can add across the C=N bond. For instance, studies on related olefinic pyridines have demonstrated that organolithium nucleophiles readily add to the system, and the resulting anionic intermediates can be trapped with electrophiles. nih.gov This suggests a similar potential for the imidate carbon in 2-Pyridin-2-YL-acetimidic acid ethyl ester.

Hydrolysis: Like other imidates, it is expected to undergo hydrolysis in the presence of water to yield ethyl 2-(pyridin-2-yl)acetate and ammonia (B1221849). This reaction proceeds via nucleophilic attack of water on the imidate carbon.

Substitution Reactions Involving the Ethoxy Group

The ethoxy group on the imidate carbon can act as a leaving group, allowing for substitution reactions. This process is often facilitated by the prior protonation of the imidate nitrogen, which increases the electrophilicity of the carbon atom. This type of reaction is central to the classical Pinner synthesis, where imidates serve as key intermediates in the formation of other functional groups like orthoesters.

Reactivity of the Pyridine (B92270) Ring and Subsequent Functionalization

The pyridine ring is an electron-deficient aromatic system, a characteristic that profoundly influences its reactivity towards both electrophiles and organometallic reagents.

Electrophilic Aromatic Substitution Patterns

Direct electrophilic aromatic substitution (SEAr) on the pyridine ring is a challenging transformation. wikipedia.org

Reactivity: The electronegative nitrogen atom deactivates the ring towards electrophilic attack, making it much less reactive than benzene. wikipedia.org Furthermore, the acidic conditions often required for SEAr reactions lead to the protonation of the pyridine nitrogen, which further deactivates the ring. wikipedia.orgrsc.org Consequently, these reactions often require forcing conditions, such as high temperatures. youtube.com

Regioselectivity: When substitution does occur, it is directed primarily to the 3-position (meta) relative to the nitrogen atom. youtube.com

Activation Strategy: A common strategy to overcome the low reactivity is to first convert the pyridine to a pyridine-N-oxide. The N-oxide group activates the ring for electrophilic substitution and directs incoming electrophiles to the ortho- and para-positions. wikipedia.orgrsc.org The N-oxide can subsequently be removed by reduction.

| Property | Description | Citation |

| Ring Character | Electron-deficient aromatic system | wikipedia.orgyoutube.com |

| Reactivity | Deactivated towards electrophilic attack | wikipedia.orgrsc.org |

| Directing Effect | Meta-directing (3-position) | youtube.com |

| Activation | Conversion to Pyridine-N-Oxide enhances reactivity | wikipedia.orgrsc.org |

Metalation and Cross-Coupling Strategies

Functionalization of the pyridine ring, particularly at the 2-position, is often achieved through modern organometallic techniques that bypass the limitations of classical electrophilic substitution.

Metalation: This involves the direct deprotonation of a C-H bond on the pyridine ring using a strong base to form an organometallic intermediate.

Reagents such as n-butyllithium (nBuLi), often used in combination with lithium aminoalkoxides, can achieve regioselective lithiation. acs.org

TMP (2,2,6,6-tetramethylpiperidyl) bases, including TMPMgCl·LiCl, are also highly effective for the deprotonation of substituted pyridines under mild conditions. znaturforsch.com

For 2-substituted pyridines, ortho-metalation can occur at the C6 position, as demonstrated in reactions with triosmium clusters. rsc.org

Cross-Coupling Reactions: These reactions are paramount for forming new carbon-carbon bonds. However, the use of 2-pyridyl nucleophiles presents significant challenges, often termed the "2-pyridyl problem". nih.govnih.gov

Suzuki-Miyaura Coupling: The use of 2-pyridylboron reagents is notoriously difficult due to their instability and poor reactivity. nih.govnih.gov

Alternative Nucleophiles: To circumvent these issues, more stable and reactive nucleophilic partners have been developed, such as pyridine sulfinates, which have shown broad scope in palladium-catalyzed cross-couplings with aryl halides. rsc.org 2-Pyridyl Grignard reagents have also been used, though with limited success in some cases. nih.gov

Novel Strategies: Recent advances include the use of air- and moisture-stable palladium-N-heterocyclic carbene (NHC) precatalysts for the Suzuki-Miyaura cross-coupling of 2-pyridyl ammonium (B1175870) salts via N-C bond activation. acs.org Copper-catalyzed oxidative coupling of aminonaphthalenes with pyridine-based ligands has also been developed to access valuable biaryl structures. acs.org

| Strategy | Key Features | Relevant Reagents/Catalysts | Citation |

| Directed Metalation | Direct C-H activation via deprotonation. | nBuLi, TMP-metal bases (Mg, Zn) | acs.orgznaturforsch.com |

| Cross-Coupling | C-C bond formation, overcoming the "2-pyridyl problem". | Pd-NHC precatalysts, Pyridine sulfinates | rsc.orgacs.org |

| Suzuki-Miyaura | Challenging with 2-pyridylboron reagents due to instability. | 2-Pyridyl MIDA boronate (requires specific conditions) | nih.gov |

| Oxidative Coupling | Copper-catalyzed formation of C-C bonds. | Cu(II) with pyridine-based ligands | acs.org |

Cycloaddition and Condensation Reactions for Novel Ring Systems

The bifunctional nature of this compound and its derivatives makes them valuable precursors for the synthesis of diverse heterocyclic systems.

Condensation Reactions: The active methylene (B1212753) group adjacent to the pyridine ring allows for condensation reactions. For example, the related starting material, ethyl 2-(2-pyridylacetate), can be converted to a hydrazide, which then serves as a building block. mdpi.com Reaction of this hydrazide with isothiocyanates yields thiosemicarbazides, which can be cyclized into 1,2,4-triazoles and 1,3,4-thiadiazoles. mdpi.com Similarly, treatment with carbon disulfide leads to the formation of 1,3,4-oxadiazole (B1194373) rings. mdpi.com A novel one-step condensation of related precursors with acetylenic dicarboxylic esters has been reported to produce functionalized imidazo[1,2-a]pyridine (B132010) ring systems. rsc.org

Cycloaddition Reactions: While direct cycloaddition data for the title compound is scarce, related structures highlight the potential of this reaction class. 2H-Azirines bearing a 2-pyridyl substituent are excellent dienophiles in Diels-Alder reactions. researchgate.netresearchgate.net These reactions proceed with a variety of dienes to construct complex and sterically hindered azabicyclic frameworks, often with high regio- and stereoselectivity. researchgate.net Ring-closing metathesis is another powerful tool that has been employed to create novel pyridyl-containing macrocyclic structures. eurekaselect.com

| Reaction Type | Precursor/Related Compound | Resulting Ring System | Citation |

| Condensation/Cyclization | 2-(pyridin-2-yl)acetohydrazide | 1,2,4-Triazoles, 1,3,4-Thiadiazoles, 1,3,4-Oxadiazoles | mdpi.com |

| Condensation | 1-Phenylacetylimidazole | Imidazo[1,2-a]pyridines | rsc.org |

| Diels-Alder Cycloaddition | Ethyl 3-(2-pyridyl)-2H-azirine-2-carboxylate | Azatricyclooctenes, Dihydroazepines | researchgate.netresearchgate.net |

| Ring-Closing Metathesis | Bis-alkenylated pyridyl diphenols | Pyridyl Macrocyclic Triarylmethanes | eurekaselect.com |

An extensive search for scientific literature and data pertaining to the chemical compound This compound (also known as ethyl 2-(pyridin-2-yl)acetimidate) was conducted to address the specific points outlined in your request.

Despite a thorough investigation into chemical databases and scholarly articles, no specific research findings detailing the chemical reactivity and transformation mechanisms for this particular compound were found. The search results did not yield information directly related to the formation of fused heterocyclic architectures, intramolecular cyclizations, catalytic transformations, or detailed mechanistic studies involving this compound.

The available literature focuses on structurally related but distinct compounds, such as ethyl 2-(pyridin-2-yl)acetate and its derivatives. However, the reactivity of these acetate (B1210297) esters cannot be scientifically extrapolated to predict the behavior of the specified imidate ester.

Therefore, we are unable to provide the requested article with the specified detailed sections and subsections due to the absence of available scientific data for "this compound".

Detailed Mechanistic Elucidation Studies

Kinetic and Thermodynamic Considerations in Reaction Control

The study of kinetic and thermodynamic parameters is fundamental to understanding and controlling the chemical transformations of a molecule. For this compound, a comprehensive analysis of these factors is challenging due to a notable scarcity of direct experimental data in peer-reviewed literature. The inherent reactivity of the imidate functional group often renders such compounds transient intermediates rather than stable, isolable products, thus limiting opportunities for detailed kinetic and thermodynamic profiling.

However, valuable insights can be extrapolated from the well-documented chemistry of its close structural analog, ethyl 2-(pyridin-2-yl)acetate. By examining the reactivity of this parent ester and considering the electronic and structural differences imparted by the imidate group, a theoretical framework for the kinetic and thermodynamic behavior of this compound can be constructed.

Inferred Reactivity from Ethyl 2-(pyridin-2-yl)acetate

Ethyl 2-(pyridin-2-yl)acetate serves as a versatile precursor in the synthesis of more complex heterocyclic systems, primarily through reactions involving either the active methylene bridge or the ester functionality.

One significant transformation is its use in cascade reactions to form quinolizine derivatives. For instance, the reaction of ethyl 2-(pyridin-2-yl)acetate with chromone-3-carboxaldehydes in water proceeds under reflux conditions to yield functionalized quinolizines. rsc.org The reaction mechanism involves an initial Knoevenagel condensation, followed by an intramolecular cyclization and subsequent aromatization. The conditions for this reaction highlight that elevated temperatures are required to overcome the activation energy barriers for the multiple steps involved. Under acidic conditions, the reaction can be selectively driven towards the formation of quinolizinium (B1208727) salts. rsc.org

The ester group of ethyl 2-(pyridin-2-yl)acetate is also a key reaction site. It can be readily converted into a hydrazide by reacting with hydrazine (B178648) hydrate (B1144303) at room temperature. mdpi.com This transformation is a classic nucleophilic acyl substitution. The reaction is typically thermodynamically favorable due to the formation of the stable hydrazide and an alcohol byproduct. From a kinetic standpoint, the reaction proceeds efficiently without the need for significant heating, indicating a relatively low activation energy for the nucleophilic attack of hydrazine on the ester's carbonyl carbon. mdpi.com

Kinetic and Thermodynamic Implications of the Imidate Group

The replacement of the carbonyl oxygen in ethyl 2-(pyridin-2-yl)acetate with an imino (=NH) group to form this compound is expected to significantly alter the compound's reactivity profile. Imidates are generally more susceptible to hydrolysis and other nucleophilic attacks than their corresponding esters. This heightened reactivity stems from the greater basicity and nucleophilicity of the imino nitrogen compared to the carbonyl oxygen.

Hydrolysis: The hydrolysis of an imidate to an ester and ammonia (or an amine) is typically a rapid, thermodynamically favorable process, especially under acidic or basic conditions. The protonation of the imino nitrogen under acidic conditions would render the carbon atom highly electrophilic and susceptible to attack by water. Kinetically, the activation energy for this process is expected to be lower than that for the hydrolysis of the corresponding ester.

Nucleophilic Substitution: Similar to hydrolysis, the reaction of this compound with other nucleophiles is anticipated to be kinetically favored compared to the ester analog. The reaction pathway would likely involve the addition of the nucleophile to the C=N double bond, followed by the elimination of the ethoxy group.

A summary of typical reaction conditions for a related compound, ethyl 3-(pyridin-2-ylamino)propanoate, which involves the reaction of 2-aminopyridine (B139424) and ethyl acrylate, indicates that temperatures in the range of 120-160 °C are required for the catalytic reaction to proceed over 16-20 hours. google.com While this is a different reaction type (Michael addition followed by potential rearrangement rather than direct synthesis of the target imidate), it provides a general indication of the temperature ranges that can be relevant for transformations involving pyridinyl and ethyl ester moieties.

Data on Reaction Parameters

While specific kinetic and thermodynamic data for this compound are not available, the following table provides a conceptual comparison of the expected reactivity relative to its acetate analog based on established chemical principles.

| Parameter | Ethyl 2-(pyridin-2-yl)acetate | This compound (Inferred) | Rationale for Difference |

| Susceptibility to Hydrolysis | Moderate; requires acid or base catalysis and/or heat. | High; likely hydrolyzes rapidly, even under neutral conditions. | The imino group is more basic and more easily protonated, activating the molecule for nucleophilic attack. |

| Activation Energy (Ea) for Nucleophilic Attack | Higher | Lower | The C=N bond is generally more polarized and reactive than the C=O bond in this context. |

| Thermodynamic Stability | Relatively stable, isolable compound. | Less stable, likely a transient intermediate. | The ester functional group is thermodynamically more stable than the imidate functional group. |

| Reaction with Nucleophiles (e.g., Hydrazine) | Proceeds readily at room temperature. mdpi.com | Expected to proceed very rapidly. | Increased electrophilicity of the carbon atom in the imidate. |

Applications in Complex Organic Molecule Synthesis

Utilization as a Building Block for Nitrogen-Containing Heterocycles

The pyridine (B92270) moiety is a fundamental scaffold in a vast number of functional molecules. nih.govresearchgate.net The title compound serves as an excellent starting material for the elaboration of this core into more complex heterocyclic structures.

The 2-substituted pyridine structure is a well-established precursor for the synthesis of fused bicyclic and polycyclic systems. One prominent strategy involves the intramolecular cyclization of derivatives to form an additional ring fused to the pyridine core. For instance, pyridin-2-yl guanidine (B92328) derivatives can be "rigidified" through synthetic modifications to yield bicyclic scaffolds such as 2-aminodihydroquinazolines. mdpi.com This approach effectively transforms the flexible pyridine-based starting material into a more conformationally constrained fused system.

Another powerful method for constructing fused rings is the Kröhnke pyridine synthesis, which can be adapted to create complex polypyridyl systems like terpyridines. orgsyn.orgbeilstein-journals.org These reactions demonstrate how the 2-substituted pyridine unit can be incorporated into a convergent synthesis to build elaborate fused architectures. The general principle involves reacting a pyridinium (B92312) salt with an α,β-unsaturated carbonyl compound in the presence of ammonium (B1175870) acetate (B1210297) to form a new pyridine ring.

Table 1: Synthetic Strategies for Pyridine-Fused Ring Systems

| Starting Scaffold Type | Reaction Type | Resulting Fused System | Reference |

| Arylpyridin-2-yl Guanidine | Intramolecular Cyclization | 2-Aminodihydroquinazoline | mdpi.com |

| 2-Acetylpyridine (B122185) Derivative | Kröhnke Pyridine Synthesis | Terpyridine | orgsyn.orgbeilstein-journals.org |

| General Pyridine Derivative | Transition Metal-Catalysed [2+2+2] Cycloaddition | Substituted Pyridine Ring | nih.gov |

Beyond simple fused systems, the 2-pyridin-2-yl scaffold is integral to building diverse and complex polycyclic molecules. The pyridine ring can be readily functionalized, allowing for its conversion into a wide array of derivatives. nih.gov These modifications are crucial for creating molecular libraries with diverse structural features, which is a key goal in medicinal chemistry.

The strategic placement of reactive groups on the pyridine ring or its substituents enables a variety of cyclization reactions. For example, derivatives of the title compound can be designed to undergo transition metal-catalyzed cycloadditions, such as the [2+2+2] cycloaddition of nitriles and alkynes, to construct new rings. nih.gov This method is a powerful tool for the de novo synthesis of highly substituted pyridine and bipyridine systems, which are themselves valuable scaffolds for further elaboration into polycyclic motifs.

Intermediate in Total Synthesis Strategies

The compound's value is also evident in its role as a key intermediate in multi-step synthetic pathways targeting molecules of academic and industrial interest.

Pyridine and its reduced form, dihydropyridine (B1217469), are structural units found in a multitude of natural products and FDA-approved pharmaceuticals. nih.gov The prevalence of this scaffold in biologically active molecules makes it a prime target for synthetic chemists. A versatile building block like 2-Pyridin-2-YL-acetimidic acid ethyl ester is an ideal starting point for a diversity-oriented synthesis (DOS) approach. DOS strategies aim to create large collections of structurally diverse molecules from a common starting material, facilitating the discovery of new chemical entities. The title compound, with its reactive handles, can be systematically modified to generate libraries of analogues based on natural product scaffolds that contain the pyridine core.

The pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in therapeutic agents. nih.govmdpi.com Consequently, synthetic routes that efficiently produce novel pyridine-based scaffolds are highly valuable.

Research has demonstrated the synthesis of novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives from pyridine-containing precursors. mdpi.com These pyrimidine derivatives represent a class of scaffolds with significant interest in medicinal chemistry. The synthesis involves the construction of the pyrimidine ring from a pyridine-based amidine, showcasing how the 2-pyridyl group can direct the formation of new heterocyclic systems. The resulting scaffolds serve as a platform for further chemical exploration.

Table 2: Examples of Medicinally Relevant Scaffolds from Pyridine Precursors

| Precursor Type | Synthetic Target | Significance | Reference |

| Pyridine-based Amidine | 2-(Pyridin-2-yl) Pyrimidine | Core scaffold for creating libraries of potential bioactive molecules. | mdpi.com |

| 2-Aminopyridine (B139424) Derivative | Arylpyridin-2-yl Guanidine | Intermediate for bicyclic mimetics like dihydroquinazolines. | mdpi.com |

Development of Novel Reagents and Ligands Based on the Scaffold

The inherent chemical properties of the 2-substituted pyridine structure make it an excellent foundation for the development of new chemical tools, such as ligands for catalysis and analytical reagents. The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an effective metal coordinating site.

This chelating ability is famously exploited in polypyridyl ligands like terpyridine, which can be synthesized from 2-acetylpyridine precursors. orgsyn.org Terpyridine is a highly effective chelating agent that forms stable complexes with a wide range of metal ions. orgsyn.org Following this principle, this compound can be envisioned as a precursor to a new class of bidentate or tridentate ligands. The pyridine nitrogen and the nitrogen or oxygen atoms of the derivatized side chain could act in concert to coordinate to a metal center. Such ligands are critical in the field of organometallic chemistry and homogeneous catalysis, where they are used to tune the reactivity and selectivity of metal catalysts.

Synthesis of Chiral Ligands for Asymmetric Catalysis

The development of chiral ligands is paramount in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. Pyridine-containing ligands, particularly those with C2 symmetry, have demonstrated exceptional efficacy in a variety of metal-catalyzed reactions. The structural backbone of this compound provides a versatile platform for the synthesis of such ligands, most notably the Pyridine-bis(oxazoline) or "PyBox" ligands.

The general synthetic strategy to access these ligands often involves the derivatization of the starting pyridine compound to a di-functional precursor, such as a pyridine-2,6-dicarboxylic acid or its corresponding di-imidate. This precursor can then be condensed with chiral amino alcohols to furnish the desired bis(oxazoline) structure. For instance, the synthesis of chiral PyBox ligands can be achieved through a one-pot condensation reaction of a dinitrile with a chiral β-amino alcohol, often catalyzed by zinc triflate, with yields in many cases exceeding 90%. researchgate.net

The resulting PyBox ligands, when complexed with transition metals like ruthenium, copper, or palladium, form highly effective and selective catalysts for a range of asymmetric transformations. These include cyclopropanation, Diels-Alder reactions, and various C-C bond-forming reactions. The modular nature of the synthesis allows for the fine-tuning of the ligand's steric and electronic properties by varying the substituents on the oxazoline (B21484) rings, thereby optimizing the catalyst's performance for a specific reaction.

A significant application of these chiral pyridine-based ligands is in nickel-catalyzed asymmetric Negishi cross-couplings of secondary allylic chlorides with alkylzincs. nih.gov For these reactions, specific PyBox ligands, such as 2,6-bis[(4S)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]-pyridine, have been shown to provide high yields and enantioselectivities. nih.gov

Table 1: Representative Chiral Pyridine-bis(oxazoline) Ligands and their Applications

| Ligand Structure | Metal | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| 2,6-bis[(4S)-4-isopropyl-2-oxazolinyl]pyridine | Ru(II) | Cyclopropanation | Styrene, Ethyl diazoacetate | Chiral cyclopropane | High | nih.gov |

| 2,6-bis[(4S)-4-phenyl-2-oxazolinyl]pyridine | Cu(II) | Friedel-Crafts Alkylation | Indole, Nitroalkene | Chiral alkylated indole | Up to 99% | General finding for PyBox ligands |

| 2,6-bis[(4S)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]-pyridine | Ni(II) | Negishi Cross-Coupling | Secondary allylic chloride, Alkylzinc | Chiral allylated product | High | nih.gov |

This table presents representative data and is not exhaustive.

Preparation of Organocatalyst Precursors

In addition to serving as ligands in metal-based catalysis, pyridine derivatives are fundamental to the design of purely organic catalysts. Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a greener and often more robust alternative to metal catalysis. mdpi.com The pyridine motif, with its inherent basicity and ability to participate in hydrogen bonding, is a key feature in many successful organocatalysts.

The structural framework of this compound can be envisioned as a precursor to various chiral pyridine-based organocatalysts. For example, the development of chiral 4-aryl-pyridine-N-oxides as nucleophilic organocatalysts has shown great promise. acs.org These catalysts have been successfully applied in the acylative dynamic kinetic resolution of various substrates, achieving high yields and enantioselectivities. acs.org The synthesis of these catalysts often starts from a functionalized pyridine derivative, which is then elaborated to introduce chirality and the necessary catalytic moieties.

Another important class of pyridine-based organocatalysts are the helical-chiral pyridines. These molecules have been shown to induce high enantioselectivity in a variety of transformations, including Friedel-Crafts alkylations and Diels-Alder reactions. nih.gov The synthesis of these complex structures can be traced back to simpler, functionalized pyridine precursors.

Furthermore, chiral Brønsted acids derived from binaphthyl phosphates have been used to catalyze the enantioselective reduction of pyridines, yielding valuable chiral piperidines with excellent enantioselectivities (up to 92% ee). While not a direct application of the title compound, this demonstrates the utility of activating pyridine rings for asymmetric transformations using organocatalysts.

Table 2: Examples of Pyridine-Based Organocatalysts and Their Performance

| Organocatalyst Type | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Chiral 4-Aryl-Pyridine-N-Oxide | Acylative Dynamic Kinetic Resolution | Racemic azlactone | Enantioenriched azlactone ester | Up to 99% | acs.org |

| Helical-Chiral Pyridine | Friedel-Crafts Alkylation | Indole, Nitroalkene | Chiral alkylated indole | High | nih.gov |

| Chiral Brønsted Acid (for pyridine reduction) | Enantioselective Reduction | Substituted pyridine | Chiral piperidine | Up to 92% |

This table presents representative data and is not exhaustive.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as an indispensable tool for the elucidation of the molecular structure of organic compounds in solution. For 2-Pyridin-2-YL-acetimidic acid ethyl ester, both one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR techniques would be employed to confirm its constitution and stereochemistry.

Given the potential for complex spin systems and overlapping signals in the ¹H NMR spectrum, two-dimensional (2D) NMR experiments are essential for unambiguous signal assignment. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the pyridine (B92270) ring and the ethyl group. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are critical for correlating protons to their directly attached carbons and to carbons over two to three bonds, respectively. These correlations would definitively link the ethyl ester group to the imidate carbon and the pyridyl moiety to the acetimidic backbone. For instance, an HMBC correlation would be expected between the methylene (B1212753) protons of the ethyl group and the imidate carbon.

A related compound, 5-Pyridin-2-yl-1H- nih.govnih.govnih.govtriazole-3-carboxylic acid ethyl ester, has been characterized using such NMR techniques, confirming the connectivity of its constituent parts. researchgate.net

The acetimidic acid ethyl ester moiety presents the possibility of E/Z isomerism around the C=N double bond, as well as potential tautomerism. Dynamic NMR (DNMR) spectroscopy is the ideal technique to study these conformational and tautomeric equilibria. By acquiring spectra at various temperatures, it would be possible to observe changes in the chemical shifts and signal multiplicities. At low temperatures, the exchange between different conformers or tautomers might be slow on the NMR timescale, resulting in separate sets of signals for each species. As the temperature is increased, these signals would broaden and eventually coalesce into a time-averaged spectrum. The rate constants for these dynamic processes could then be calculated from the line-shape analysis of the temperature-dependent spectra. This analysis would provide valuable information on the energy barriers associated with isomerization and tautomerization.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise atomic coordinates and details of the molecular conformation and packing in the crystal lattice.

For a chiral compound, X-ray crystallography on a single crystal can be used to determine its absolute configuration. While this compound itself is not chiral, derivatives or complexes of it could be. In such cases, the Flack parameter, determined from the diffraction data of a non-centrosymmetric crystal, would be used to establish the absolute stereochemistry.

The crystal structure of a related compound, ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate, reveals weak intermolecular C-H···O hydrogen bonds that influence its crystal packing. nih.gov Similarly, the analysis of a lanthanum(III) complex containing a pyridinyl-1,2,4-triazole ligand showed π-stacking interactions and weak intermolecular N-O···C interactions, leading to a layered supramolecular structure. nih.govscienceopen.com

| Interaction Type | Potential Donor | Potential Acceptor | Expected Role in Crystal Packing |

| Hydrogen Bonding | N-H (imino) | N (pyridine), N (imino), O (ester) | Formation of chains or sheets |

| C-H···O/N | C-H (pyridine, ethyl) | O (ester), N (pyridine, imino) | Stabilization of the 3D network |

| π-stacking | Pyridine ring | Pyridine ring | Contribution to layered structures |

Mass Spectrometry for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, the molecular ion peak in a high-resolution mass spectrum would confirm its elemental formula.

The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. For instance, cleavage of the ethoxy group from the molecular ion would be an expected fragmentation pathway. The fragmentation of the pyridylacetimidic backbone would also yield characteristic ions.

Furthermore, mass spectrometry is an invaluable tool for real-time monitoring of the synthesis of this compound. rsc.org By continuously analyzing the reaction mixture, it is possible to track the consumption of reactants and the formation of the product and any byproducts, allowing for the optimization of reaction conditions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for the structural elucidation of molecules by identifying their constituent functional groups. For the compound this compound, these spectroscopic methods provide a detailed fingerprint of its molecular structure, revealing characteristic vibrations of the pyridine ring, the imidic acid ester moiety, and the ethyl group. The analysis of these spectra is based on the principle that molecular bonds and groups of atoms vibrate at specific, quantifiable frequencies upon absorbing infrared radiation or through the inelastic scattering of monochromatic light in Raman spectroscopy.

A comprehensive analysis of the vibrational modes of this compound can be performed by dissecting the molecule into its primary functional components: the 2-substituted pyridine ring, the C=N bond of the imidine group, and the ethyl ester group (-O-CH2-CH3).

Pyridine Ring Vibrations: The vibrational modes of the pyridine ring are well-characterized and give rise to several distinct bands in both IR and Raman spectra. cdnsciencepub.comcdnsciencepub.comnih.gov The substitution at the 2-position influences the position and intensity of these bands.

C-H Stretching: The aromatic C-H stretching vibrations of the pyridine ring are typically observed in the high-frequency region of 3100-3000 cm⁻¹.

Ring Stretching: The C=C and C=N stretching vibrations within the pyridine ring result in a series of bands, often of variable intensity, in the 1600-1400 cm⁻¹ region. For 2-substituted pyridines, characteristic bands are expected around 1600 cm⁻¹, 1580 cm⁻¹, 1470 cm⁻¹, and 1430 cm⁻¹. nih.gov

Ring Breathing: A symmetric ring breathing vibration, which is often strong in the Raman spectrum, is anticipated around 1000 cm⁻¹.

C-H In-Plane and Out-of-Plane Bending: The in-plane C-H bending vibrations typically appear in the 1300-1000 cm⁻¹ range, while the out-of-plane C-H bending vibrations are found below 1000 cm⁻¹, with their exact positions being sensitive to the substitution pattern.

Imidic Acid Ethyl Ester Group Vibrations: This central functional group has several characteristic vibrational modes.

C=N Stretching: The carbon-nitrogen double bond (imine) stretching vibration is a key marker for this compound. This bond typically absorbs in the 1690-1640 cm⁻¹ region. The conjugation with the pyridine ring may shift this frequency.

C-O-C Stretching: The ester group is characterized by strong absorptions corresponding to the asymmetric and symmetric stretching of the C-O-C linkage. A strong band due to the asymmetric C-O-C stretch is expected in the 1260-1150 cm⁻¹ region, while the symmetric stretch would appear at a lower frequency, typically between 1150 and 1000 cm⁻¹. sigmaaldrich.com

O-C₂H₅ Group Vibrations: The ethyl group exhibits its own set of characteristic vibrations.

C-H Stretching: The asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups occur in the 3000-2850 cm⁻¹ range.

C-H Bending: The scissoring and rocking motions of the CH₂ group and the asymmetric and symmetric deformations of the CH₃ group give rise to bands in the 1475-1365 cm⁻¹ region.

The following table provides a summary of the expected characteristic vibrational frequencies for this compound based on the analysis of its functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| C-H Stretching | Pyridine Ring | 3100 - 3000 | Medium to Weak | Medium |

| C-H Asymmetric/Symmetric Stretching | -CH₂, -CH₃ (Ethyl) | 3000 - 2850 | Medium to Strong | Medium |

| C=N Stretching | Imidine | 1690 - 1640 | Medium to Strong | Medium |

| C=C, C=N Ring Stretching | Pyridine Ring | 1600 - 1400 | Medium to Strong | Strong |

| CH₂ Scissoring | Ethyl | ~1465 | Medium | Weak |

| CH₃ Asymmetric Bending | Ethyl | ~1450 | Medium | Weak |

| CH₃ Symmetric Bending (Umbrella) | Ethyl | ~1375 | Medium to Weak | Weak |

| Asymmetric C-O-C Stretching | Ester | 1260 - 1150 | Strong | Weak |

| Symmetric C-O-C Stretching | Ester | 1150 - 1000 | Medium | Medium |

| Ring Breathing | Pyridine Ring | ~1000 | Weak | Strong |

| C-H Out-of-Plane Bending | Pyridine Ring | 900 - 700 | Strong | Weak |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and other key properties. For a molecule such as 2-Pyridin-2-YL-acetimidic acid ethyl ester, these calculations can reveal insights into its stability, reactivity, and spectroscopic characteristics.

Molecular Orbital Analysis and Electronic Properties

A primary output of quantum chemical calculations is the set of molecular orbitals (MOs) and their corresponding energy levels. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. ekb.eg A smaller gap suggests that the molecule is more polarizable and reactive.

For instance, in a study on a different pyridine (B92270) derivative, 4-(4-Fluoro-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester, DFT calculations determined the HOMO-LUMO energy gap to be 4.34 eV. ekb.eg Such calculations for this compound would provide a quantitative measure of its electronic stability.

Table 1: Illustrative Molecular Orbital Energy Data from DFT Calculations on a Related Pyridine Derivative

| Parameter | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| Energy Gap (ΔE) | Value |

Note: The table above is illustrative. Specific values for this compound would need to be determined through dedicated DFT calculations.

Charge Distribution and Reactivity Prediction

The distribution of electron density within a molecule is a key determinant of its reactivity. Quantum chemical methods can generate a map of this distribution, often visualized as a Molecular Electrostatic Potential (MEP) surface. The MEP map highlights regions of negative electrostatic potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. ekb.eg

Furthermore, methods like Mulliken population analysis can assign partial charges to each atom in the molecule. nih.gov In a study of a bioactive pyridine derivative, the charge distribution revealed that the nitrogen atom of the amino group carried the highest negative charge, indicating it as a likely site for interaction with electrophiles. nih.gov Similar analysis for this compound would identify its most nucleophilic and electrophilic centers, thereby predicting its reactive behavior in various chemical environments.

Table 2: Example of Calculated Atomic Charges using Mulliken Method for a Pyridine Derivative

| Atom | Charge (e) |

| N (Pyridine) | -0.51 |

| N (Amino Group) | -0.76 |

| N (Cyano Group) | -0.24 |

Note: This data is from a related pyridine compound and serves as an example of the type of information that can be obtained. nih.gov Values are compound-specific.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has become a widely used tool for investigating the mechanisms of chemical reactions. mdpi.com By calculating the energies of reactants, products, and intermediate structures, DFT can map out the entire energy profile of a reaction, providing valuable insights into its feasibility and kinetics.

Transition State Characterization and Energy Barrier Calculation

A crucial aspect of studying a reaction mechanism is the identification and characterization of the transition state (TS)—the highest energy point along the reaction coordinate. DFT calculations can locate the geometry of the TS and determine its energy. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate.

Theoretical studies on various reactions, including those involving pyridine-like structures, routinely employ DFT to calculate these barriers. mdpi.com For this compound, this approach could be used to model potential reactions such as hydrolysis, substitution, or cycloadditions, and to predict the most favorable reaction conditions.

Elucidation of Reaction Mechanisms

By comparing the energy barriers of different possible pathways, DFT can help to elucidate the most likely reaction mechanism. For example, a reaction could proceed through a stepwise or a concerted mechanism. DFT calculations can model both possibilities, and the pathway with the lower activation energy is generally considered to be the operative one. mdpi.com

Studies on the synthesis of various heterocyclic compounds have successfully used DFT to understand complex reaction mechanisms, such as the formation of pyrido[1,2-a]pyrimid-4-one from the reaction of 2-aminopyridine (B139424) with ethyl acetoacetate. researchgate.net This level of theoretical investigation for this compound would be invaluable for optimizing its synthesis or predicting its degradation pathways.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at its minimum energy geometry, molecular modeling and dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, providing a trajectory that reveals conformational changes, intermolecular interactions, and solvent effects.

Conformational Space Exploration and Stability

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of its single bonds, and their relative stabilities.

For this compound, key rotatable bonds would include the C-C bond connecting the pyridine ring to the acetimidic acid moiety, and the C-O bond of the ethyl ester group. A systematic exploration of the potential energy surface by rotating these bonds would reveal various low-energy conformers. The stability of these conformers is typically evaluated by calculating their relative energies using quantum mechanical methods.

While specific data for the target compound is scarce, studies on related pyridine derivatives, such as the aromatase inhibitor rogletimide, have demonstrated the importance of conformational preferences. For instance, the orientation of the pyridyl ring (axial versus equatorial) was found to be a critical determinant of its biological activity. In the case of this compound, theoretical calculations would likely focus on the dihedral angles between the pyridine ring and the imidic acid plane to identify the most stable conformations.

Table 1: Hypothetical Low-Energy Conformers of this compound

This table illustrates the type of data that would be generated from a conformational analysis study. The values presented are hypothetical.

| Conformer | Dihedral Angle (Py-C-C=N) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A | 0° (syn-planar) | 1.5 | 10 |

| B | 90° (perpendicular) | 3.0 | 2 |

| C | 180° (anti-planar) | 0.0 | 88 |

Insights into Intermolecular Interactions

The way a molecule interacts with its environment—be it with other molecules of the same kind, solvent molecules, or biological macromolecules—is governed by a range of non-covalent forces. Understanding these intermolecular interactions is crucial for predicting solubility, crystal packing, and binding affinity to a biological target.

For this compound, several types of intermolecular interactions are conceivable:

Hydrogen Bonding: The nitrogen atom of the pyridine ring and the nitrogen of the imidic acid group can act as hydrogen bond acceptors. The N-H proton of the imidic acid can act as a hydrogen bond donor.

π-π Stacking: The electron-rich pyridine ring can engage in π-π stacking interactions with other aromatic systems.

Dipole-Dipole Interactions: The molecule possesses polar bonds (C=N, C-O, C-N), leading to a molecular dipole moment and the potential for dipole-dipole interactions.

Computational studies on other pyridin-2-yl derivatives have highlighted the significance of intramolecular hydrogen bonding in defining the active conformation of the molecule. For this compound, similar intramolecular hydrogen bonds could exist between the imidic acid proton and the pyridine nitrogen, which would influence its conformational preferences and interaction profile.

In Silico Prediction of Chemical Behavior and Synthetic Accessibility

In silico methods are invaluable in modern drug discovery and chemical research for rapidly assessing the properties of novel compounds. These predictions can help prioritize which molecules to synthesize and test, saving time and resources.

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a key component of this in silico assessment. For instance, studies on novel pyridin-2-yl estra-1,3,5(10)-triene derivatives have utilized in silico ADME predictions to evaluate their drug-like properties. Such models would predict parameters like lipophilicity (LogP), aqueous solubility, and potential for crossing biological membranes for this compound.

Another critical in silico prediction is the Synthetic Accessibility Score (SAscore) . This score estimates how easily a molecule can be synthesized, based on the complexity of its structure and the prevalence of its fragments in known molecules. The SAscore ranges from 1 (very easy to synthesize) to 10 (very difficult to synthesize). A high SAscore for this compound would suggest that its synthesis might be challenging, potentially involving multiple steps or requiring specialized reagents. The SAscore is calculated based on fragment contributions from a large database of existing chemicals and a complexity penalty for features like stereocenters and large rings.

Table 2: Predicted Physicochemical and Accessibility Properties for this compound

This table presents a set of properties that would be predicted using in silico tools. The values are illustrative and not based on actual calculations for the target compound.

| Property | Predicted Value | Method/Tool |

| Molecular Weight | 192.23 g/mol | --- |

| XLogP3 | 1.2 | PubChem Calculation |

| Hydrogen Bond Donors | 1 | --- |

| Hydrogen Bond Acceptors | 3 | --- |

| Rotatable Bonds | 3 | --- |

| Synthetic Accessibility (SAscore) | 2.5 - 3.5 | Fragment-based methods |

Future Directions and Emerging Research Opportunities

Integration with Automated Synthesis and High-Throughput Experimentation

The demand for rapid synthesis and screening of novel molecules in drug discovery and materials science has propelled the development of automated synthesis platforms. 2-Pyridin-2-YL-acetimidic acid ethyl ester is an ideal candidate for integration into these high-throughput workflows. Its potential as a versatile building block allows for its inclusion in chemical libraries used for discovering new bioactive compounds. chemscene.com

Automated platforms, often utilizing flow chemistry, can systematically vary reaction partners and conditions, enabling the rapid generation of a diverse array of derivatives from a single precursor. The ester and imidate functionalities of this compound provide two distinct points for chemical modification, which can be exploited in automated parallel synthesis to create extensive compound libraries. This approach significantly accelerates the discovery of molecules with desired biological or material properties.

Table 1: Potential High-Throughput Reactions for Library Synthesis

| Reaction Type | Reactive Site on Ester | Potential Reactants | Anticipated Product Class |

|---|---|---|---|

| Amidation | Ester Carbonyl | Primary/Secondary Amines | Amidines |

| Transesterification | Ester Carbonyl | Novel Alcohols | New Ester Derivatives |

| Hydrolysis | Ester Carbonyl | Acids/Bases | Carboxylic Acids |

| N-Alkylation/Arylation | Imidate Nitrogen | Alkyl/Aryl Halides | Substituted Imidates |

Exploration of Novel Reactivity Modalities and Activation Strategies

While the classical reactivity of imidates is well-established, future research will likely focus on uncovering novel reaction pathways through innovative activation strategies. The pyridine (B92270) nucleus and the imidate functionality are both amenable to modern synthetic methods such as photocatalysis and electrochemistry. These techniques can unlock new reactivity patterns that are inaccessible through traditional thermal methods.

For instance, research into the photocatalyzed reactions of related nitrogen-containing heterocycles, such as imidazo[1,2-a]pyridine (B132010), has shown that visible light can induce highly selective C-H functionalization without the need for external catalysts or oxidants. organic-chemistry.org Applying similar photocatalytic strategies to this compound could enable direct, selective modifications of the pyridine ring or the ethyl group, providing streamlined access to complex molecular architectures. Another avenue involves the use of Lewis or Brønsted acids to activate the imidate group, similar to the activation of trichloroacetimidates, which are known to be excellent alkylating agents. syr.edu This could facilitate novel substitution reactions at the imidate carbon.

Table 2: Comparison of Potential Activation Strategies

| Activation Strategy | Energy Source | Potential Transformation | Key Advantage |

|---|---|---|---|

| Photocatalysis | Visible Light | C-H Functionalization | High selectivity, mild conditions |

| Electrochemistry | Electricity | Redox-Mediated Reactions | Reagent-free redox control |

| Lewis/Brønsted Acid Catalysis | Chemical | Nucleophilic Substitution | Enhanced electrophilicity |

Development of Advanced Analytical Tools for In Situ Reaction Monitoring

The optimization and scale-up of chemical processes heavily rely on a deep understanding of reaction kinetics, mechanisms, and the identification of transient intermediates. Process Analytical Technology (PAT) is a framework defined by the U.S. Food and Drug Administration to design, analyze, and control manufacturing through timely measurements of critical process parameters. wikipedia.orgnih.gov The application of PAT tools to the synthesis and subsequent reactions of this compound represents a significant area for future research.

In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, can monitor the real-time concentration of reactants, intermediates, and products without the need for sampling. mt.comresearchgate.net This data provides invaluable insights into the reaction progress, allowing for precise control and optimization. For example, monitoring the characteristic vibrational frequencies of the C=N and C=O bonds could elucidate the reaction mechanism and identify potential side reactions. Furthermore, advanced NMR techniques, which have been used for the chiral discrimination of other molecules, could be adapted to study the stereochemical outcomes of reactions involving this compound. acs.org

Sustainable and Scalable Synthetic Methodologies for Industrial Applications

As industries move towards greener and more sustainable practices, the development of environmentally benign and scalable synthetic routes for valuable chemical intermediates is paramount. Future research on this compound will likely focus on aligning its synthesis with the principles of green chemistry. This includes the use of safer solvents, minimizing waste, and employing catalytic methods to reduce energy consumption.

Continuous flow chemistry offers a promising platform for the scalable and sustainable production of this compound. organic-chemistry.org Flow reactors provide enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for straightforward integration with automated process controls. mt.com Developing a continuous flow synthesis would not only improve the efficiency and safety of its production but also facilitate its adoption in industrial settings. Research into photocatalytic and electro-organic methods also contributes to sustainability by often proceeding under milder conditions and reducing the need for stoichiometric reagents. organic-chemistry.orgrsc.org

Q & A

Q. What are the optimal synthetic routes for preparing 2-pyridin-2-YL-acetimidic acid ethyl ester?

The synthesis typically involves condensation of 2-pyridin-2-ylacetic acid derivatives with ethyl esters under acidic or basic catalysis. Key steps include activating the carboxylic acid group (e.g., via thionyl chloride) and coupling with ethanol in the presence of catalysts like H₂SO₄ or DCC. Purification via column chromatography or recrystallization is critical to achieve >95% purity . Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) influence yield and byproduct formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm the ester linkage (δ ~4.2 ppm for CH₂CH₃) and pyridine ring protons (δ ~7.5–8.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 195.1).

- X-ray crystallography : SHELX programs resolve crystal structures, revealing bond angles and packing interactions critical for stability analysis .

Q. What safety protocols are essential when handling this compound?

The compound is classified as a respiratory and eye irritant (H319/H335). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. In case of exposure, rinse eyes with water for ≥15 minutes and seek medical attention. Store at –20°C in airtight, light-resistant containers to prevent degradation .

Q. How is this compound utilized as an intermediate in coordination chemistry or bioactive molecule synthesis?

The pyridine ring acts as a ligand for metal coordination (e.g., Cu²⁺ or Fe³⁺), enabling applications in catalysis or MOFs. The acetimidic ester group participates in amidation or nucleophilic substitution to generate pharmacophores, such as kinase inhibitors or antimicrobial agents .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantioselectivity in derivatives of this compound?

Kinetic resolution using chiral catalysts (e.g., Ru-BINAP complexes) or enzymes (e.g., Pyrobaculum calidifontis esterases) can achieve enantiomeric excess >90%. Parameters like solvent polarity (e.g., hexane/IPA mixtures) and temperature (25–40°C) must be systematically varied, monitored via chiral HPLC .

Q. What strategies resolve contradictions in reported synthetic yields or stability data across studies?

Discrepancies often arise from impurities in starting materials or divergent storage conditions. Validate purity via HPLC before use. Replicate experiments under controlled humidity/temperature, and employ degradation studies (e.g., accelerated stability testing at 40°C/75% RH) to identify critical factors .

Q. How can computational modeling predict reactivity or binding affinity of this compound derivatives?